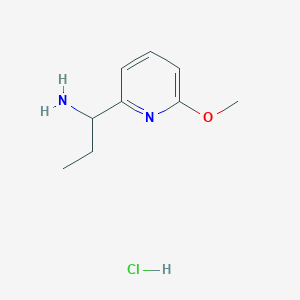

1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17730078

Molecular Formula: C9H15ClN2O

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN2O |

|---|---|

| Molecular Weight | 202.68 g/mol |

| IUPAC Name | 1-(6-methoxypyridin-2-yl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H14N2O.ClH/c1-3-7(10)8-5-4-6-9(11-8)12-2;/h4-7H,3,10H2,1-2H3;1H |

| Standard InChI Key | FXXXQLIXHCOGDB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=NC(=CC=C1)OC)N.Cl |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Composition

1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride is an aromatic amine derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a propane-1-amine side chain at the 2-position, with a hydrochloride counterion . The molecular formula C₉H₁₅ClN₂O reflects the presence of nine carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The hydrochloride salt form enhances stability and solubility, critical for pharmaceutical applications .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅ClN₂O |

| Molecular Weight | 202.68 g/mol |

| CAS Registry Number | 1955558-16-3 |

| Salt Form | Hydrochloride |

Synthetic Methodologies

General Synthesis Route

The compound is synthesized via a multi-step protocol involving:

-

Condensation Reaction: Substituted pyridin-2-amine reacts with pyridine-2-carbaldehyde in methanol under acidic conditions (TosOH, 70°C), followed by the addition of 2-isocyano-2,4,4-trimethylpentane .

-

Workup: The crude product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure .

-

Salt Formation: The free base is treated with HCl/dioxane to yield the hydrochloride salt .

Table 2: Representative Synthesis Conditions

| Parameter | Detail |

|---|---|

| Reactants | Pyridin-2-amine, pyridine-2-carbaldehyde |

| Catalyst | TosOH (20 mol%) |

| Solvent | Methanol |

| Temperature | 70°C, 12 hours |

| Isolation Method | Ethyl acetate extraction |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆, 400 MHz): Signals at δ 8.67–8.66 (m, 1H, pyridine-H), 8.28 (d, J = 7.6 Hz, 1H), and 3.88 (s, 3H, OCH₃) confirm the methoxypyridine and amine protons .

-

¹³C NMR: Peaks at δ 163.7 (C=O), 147.6 (aromatic C), and 53.9 (N-CH₂) align with the proposed structure .

Mass Spectrometry (MS):

Applications in Medicinal Chemistry

Intermediate in Drug Discovery

This compound serves as a precursor for imidazo[1,2-a]pyridine derivatives, a class with demonstrated kinase inhibitory and anticancer activity . For instance:

-

Compound E5: A brominated analog shows antiproliferative effects in leukemia cell lines (IC₅₀ = 3.36 μM) .

Structure-Activity Relationship (SAR) Studies

Modifications to the amine side chain or pyridine substituents alter bioactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume